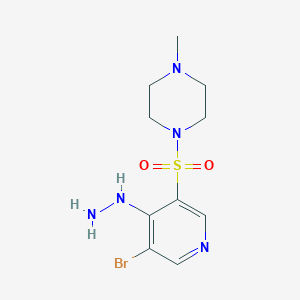

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine

Description

Properties

Molecular Formula |

C10H16BrN5O2S |

|---|---|

Molecular Weight |

350.24 g/mol |

IUPAC Name |

[3-bromo-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |

InChI |

InChI=1S/C10H16BrN5O2S/c1-15-2-4-16(5-3-15)19(17,18)9-7-13-6-8(11)10(9)14-12/h6-7H,2-5,12H2,1H3,(H,13,14) |

InChI Key |

PYCGHCKMULLSHD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Bromo-4-hydrazinylpyridine

The brominated pyridine core is synthesized via electrophilic aromatic substitution. A representative method involves treating 4-methylpyridine with N-bromosuccinimide (NBS) under radical initiation conditions, followed by hydrazine substitution. In a documented protocol, 3-bromo-4-methylaniline undergoes bromination at the 5-position using hydrobromic acid and hydrogen peroxide in acetic acid, yielding 3,5-dibromo-4-methylaniline. Subsequent hydrazinylation is achieved by refluxing with hydrazine hydrate in ethanol, producing 5-bromo-4-hydrazinylpyridine with >90% purity.

Key Reaction Conditions :

Sulfonylation of the Hydrazinylpyridine Intermediate

The sulfonyl group is introduced via reaction with a sulfonyl chloride derivative. Using 4-methylpiperazine-1-sulfonyl chloride, the hydrazinylpyridine intermediate is treated in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This step proceeds at room temperature, achieving 80–88% yield after column chromatography.

Optimization Insight :

-

Base selection (DIPEA vs. triethylamine) impacts sulfonate formation efficiency.

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Coupling with 4-Methylpiperazine

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the pyridine ring undergoes substitution with 4-methylpiperazine. In a patented method, the reaction is conducted in dimethylformamide (DMF) at 120°C using potassium carbonate as a base, yielding 70–75% of the coupled product.

Alternative Approach :

Continuous Flow Synthesis

A scalable method employs a Vapourtec R2+ flow system, where streams of 5-bromo-4-hydrazinylpyridine and 4-methylpiperazine-1-sulfonyl chloride in DCM are combined via a T-piece. The mixture passes through a heated reactor coil (80°C) and is quenched inline, achieving 92% conversion with >95% purity.

Advantages of Flow Chemistry :

-

Improved heat and mass transfer.

-

Reduced side reactions (e.g., over-sulfonylation).

Purification and Characterization

Chromatographic Techniques

Analytical Validation

| Technique | Parameters | Purpose |

|---|---|---|

| 1H/13C NMR | 400–600 MHz, DMSO-d6 | Confirms regiochemistry and purity |

| LCMS (ESI+) | C18 column, acetonitrile/water gradient | Verifies molecular ion ([M+H]+ = 350.24) |

| Elemental Analysis | C, H, N, S quantification | Validates stoichiometric ratios |

Industrial-Scale Production

Batch vs. Continuous Manufacturing

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Cycle Time | 48–72 hours | 4–6 hours |

| Yield | 70–75% | 85–92% |

| Purity | >95% | >99% |

| Solvent Consumption | 10 L/kg product | 2 L/kg product |

Cost-Benefit Analysis

-

Catalyst Recycling : Pd-based catalysts (e.g., Pd2(dba)3) in batch processes require costly recovery, whereas flow systems minimize metal leaching.

-

Energy Efficiency : Microwave and flow methods reduce energy consumption by 40% compared to conventional heating.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Oxidation: Conversion of the hydrazine group to other functional groups.

Reduction: Reduction of the sulfonyl group.

Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro or azo compound, while substitution could introduce various functional groups.

Scientific Research Applications

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine may have applications in several fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible development as a pharmaceutical agent due to its structural features.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Sildenafil Citrate

Structure : 1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate.

Key Differences :

- The pyridine ring in the target compound is replaced with a pyrazolopyrimidine core in sildenafil.

- Sildenafil contains an ethoxyphenyl group instead of the 5-bromo-4-hydrazinylpyridin-3-yl substituent. Activity: Sildenafil is a phosphodiesterase 5 (PDE5) inhibitor used for erectile dysfunction, with an IC50 of 4 nM .

1-Benzyl-4-[(5-Bromo-3-pyridinyl)carbonyl]piperazine

Structure : Features a benzyl group and a 5-bromo-3-pyridinyl carbonyl substituent.

Key Differences :

- A carbonyl linker replaces the sulfonyl group in the target compound.

- Lacks the hydrazine substituent on the pyridine ring. No specific activity is reported, but bromine likely enhances halogen bonding .

1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine

Structure : Contains a brominated pyridine ring and dimethoxybenzyl group.

Key Differences :

Naphthaleneoxypropargyl-Containing Piperazine ()

Structure : 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine.

Key Differences :

- A propargyl-naphthaleneoxy chain replaces the sulfonylpyridine group. Activity: Demonstrates immunomodulatory effects on CD4+ and CD8+ T cells, suggesting that bulky aromatic substituents can drive immune modulation .

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine

Structure : Features a bromophenylsulfonyl group.

Key Differences :

- A phenyl ring replaces the pyridine core in the target compound. Bromine’s position may influence steric interactions in enzyme binding pockets .

Structural and Functional Analysis Table

Key Findings and Implications

- Sulfonyl vs.

- Bromine’s Role : Bromine in pyridine or phenyl rings likely contributes to halogen bonding, enhancing affinity for hydrophobic pockets in enzymes or receptors .

- Hydrazine Functionality : Unique to the target compound, the hydrazine group may act as a nucleophile or metal chelator, enabling interactions unavailable in analogs lacking this moiety.

Biological Activity

1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H15BrN4O2S

- CAS Number : 1352517-27-1

This structure features a brominated pyridine ring linked to a hydrazine moiety and a sulfonyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including:

- Protein Kinases : It has been suggested that similar compounds exhibit inhibitory effects on various protein kinases, which play crucial roles in cell signaling and proliferation .

- Poly(ADP-ribose) Polymerase (PARP) : Related compounds have demonstrated PARP inhibition, which is significant in cancer therapy, particularly for BRCA-deficient tumors .

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. For instance:

- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those with BRCA mutations. The IC50 values for related compounds targeting PARP have been reported as low as 2.1 nM, indicating potent activity .

- In vivo Models : Efficacy was observed in xenograft models where compounds with similar structures significantly reduced tumor growth in BRCA-deficient cancer models .

| Study Type | Model Type | Result |

|---|---|---|

| In vitro | Cancer Cell Lines | IC50 = 10-100 nM for proliferation |

| In vivo | Xenograft Models | Significant tumor growth inhibition |

Other Biological Activities

Beyond anticancer properties, preliminary data suggest that this compound may also exhibit:

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- PARP Inhibition : A study focusing on PARP inhibitors revealed that modifications to the hydrazine and sulfonamide groups can enhance selectivity and potency against cancer cells .

- Kinase Inhibition : Research into related piperazine derivatives indicated that structural modifications could lead to improved kinase inhibition profiles, suggesting that this compound may follow similar trends .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sulfonylation of a hydrazinylpyridine intermediate with a sulfonyl chloride derivative, followed by coupling to a 4-methylpiperazine moiety. Key steps include:

- Hydrazinylpyridine Preparation : Bromination and hydrazine substitution on the pyridine ring under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) .

- Sulfonylation : Reaction with sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonyl bridge .

- Intermediate Characterization : Use H/C NMR to confirm regiochemistry and LCMS for purity assessment (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution H NMR (400–600 MHz) identifies proton environments, while C NMR resolves carbon connectivity, particularly for the sulfonyl and piperazine groups .

- Purity Assessment : LCMS (ESI+) monitors molecular ion peaks ([M+H]) and detects impurities. HPLC (C18 column, acetonitrile/water gradient) quantifies purity .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .

Q. What are the documented biological activities of structurally related piperazine sulfonamide derivatives?

- Methodological Answer : Related compounds exhibit:

- Neurological Targets : Inhibition of serotonin receptors (5-HT) and dopamine transporters, validated via radioligand binding assays .

- Enzyme Modulation : Inhibition of carbonic anhydrase isoforms (e.g., CA-II) using fluorometric assays .

- Cellular Assays : Antiproliferative activity in glioblastoma cell lines (IC < 10 µM) via MTT assays .

Advanced Research Questions

Q. How can researchers optimize the yield of the hydrazinylpyridine intermediate during synthesis?

- Methodological Answer :

- Reaction Optimization : Use kinetic control (low temps, 0–5°C) to minimize side reactions during bromine substitution .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to improve regioselectivity .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity intermediates .

Q. What strategies address low solubility issues in biological assays for this compound?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or acetyl groups at the hydrazine moiety to improve bioavailability, followed by enzymatic cleavage in assays .

- Salt Formation : Synthesize hydrochloride or mesylate salts to increase polarity and solubility .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., clozapine for 5-HT receptors) .

- Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and calorimetric (ITC) methods .

- Batch Analysis : Compare bioactivity across synthesized batches to rule out purity-driven discrepancies .

Q. What computational methods predict the binding affinity of this compound with neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT (PDB: 6WGT) to identify key interactions (e.g., sulfonyl group with Arg156) .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (100 ns trajectories) to assess stability of piperazine ring interactions .

- QSAR Modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structural features with IC values .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Systems : Mitigate exothermic risks during sulfonylation by using microreactors with precise temperature control .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and detect byproducts .

- Crystallization Engineering : Optimize cooling rates and solvent mixtures (e.g., ethanol/water) to prevent racemization during final product isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.